Anti-Influenza A Potency: 6-Fold Superior to Rimantadine In Vitro
2-(1-Adamantyl)pyrrolidine (compound 6) demonstrates a 6-fold increase in potency against influenza A virus compared to the established drug rimantadine in a direct, side-by-side in vitro assay [1]. This head-to-head comparison within the same study eliminates inter-laboratory variability and provides a robust quantitative differentiation.
| Evidence Dimension | Anti-influenza A virus activity |
|---|---|
| Target Compound Data | 6-fold more active than rimantadine |
| Comparator Or Baseline | Rimantadine (1× baseline) |
| Quantified Difference | 6-fold increase in potency |
| Conditions | In vitro anti-influenza A virus assay, as described in Stamatiou et al., 2003. |
Why This Matters
Procurement of 2-(1-adamantyl)pyrrolidine offers a significantly more potent starting point for antiviral development compared to rimantadine, reducing the required concentration and potentially improving therapeutic index.
- [1] Stamatiou, G., Kolocouris, A., Kolocouris, N., Fytas, G., Foscolos, G. B., Neyts, J., & De Clercq, E. (2003). Heterocyclic rimantadine analogues with antiviral activity. Bioorganic & Medicinal Chemistry, 11(24), 5485–5492. View Source
